molecular formula C5H7N5O5 B1396382 (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid CAS No. 1350301-56-2

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid

Cat. No.: B1396382
CAS No.: 1350301-56-2
M. Wt: 217.14 g/mol
InChI Key: IAUMVAFZMCIKOF-TYYBGVCCSA-N
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Description

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid is a high-purity chemical complex designed for pharmaceutical and agrochemical research. This compound features a prop-2-enoic acid (acrylic acid) moiety linked to a 3-amino-1,2,4-triazole heterocycle in the (E) configuration, stabilized with nitric acid. The 1,2,4-triazole core is a recognized pharmacophore known to impart significant biological activity, with scientific literature documenting derivatives exhibiting antiviral and immunomodulating properties . Triazole-based compounds demonstrate broad potential across research domains, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory studies . Researchers value this specific (E)-isomer configuration for its structural rigidity in exploring structure-activity relationships. This product is intended for research applications as a chemical reference standard or synthetic intermediate in developing novel active compounds. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2.HNO3/c6-5-7-3(8-9-5)1-2-4(10)11;2-1(3)4/h1-2H,(H,10,11)(H3,6,7,8,9);(H,2,3,4)/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUMVAFZMCIKOF-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)O)C1=NC(=NN1)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)O)\C1=NC(=NN1)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid; nitric acid is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article discusses the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid involves several key steps:

  • Starting Materials : The synthesis typically begins with the reaction of 3-amino-1H-1,2,4-triazole with maleic anhydride to form the corresponding propanoic acid derivative.
  • Isomerization : The compound can exist in both (E) and (Z) configurations, with the (E) isomer being more biologically active. The isomerization is often facilitated by heating in an acidic medium.
  • Characterization : The resulting compound is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and tautomeric forms .

Biological Activity

The biological activity of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid has been extensively studied. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid have shown high inhibition zones against various bacteria, including both Gram-positive and Gram-negative strains .
CompoundZone of Inhibition (mm)Bacteria Type
Triazole Derivative A20E. coli (Gram-negative)
Triazole Derivative B25S. aureus (Gram-positive)

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of triazole derivatives:

  • Paw Edema Model : In animal models, compounds demonstrated significant reduction in paw edema compared to standard anti-inflammatory drugs like ibuprofen .
Compound% Inhibition of Paw EdemaStandard Drug % Inhibition
Triazole Derivative C76%Ibuprofen 83.3%

Antiviral Activity

Triazoles have also been investigated for their antiviral properties:

  • Mechanism of Action : The presence of nitrogen heteroatoms in triazoles contributes to their ability to interfere with viral replication processes .

Case Studies

A notable study evaluated a series of triazole derivatives for their biological activity:

  • Study Overview : Researchers synthesized various triazole derivatives and tested them against different pathogens.
  • Results : The study found that certain derivatives exhibited potent antibacterial and antifungal activity, with some achieving over 90% inhibition against specific strains .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Triazole derivatives, including those related to (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid, have demonstrated significant biological activities. Research indicates that triazole compounds exhibit antimicrobial properties against a range of pathogens and have potential as anticancer agents. For instance, triazole derivatives have shown efficacy in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action for triazole derivatives often involves interference with nucleic acid synthesis and disruption of cellular metabolism. The presence of the triazole ring enhances the ability of these compounds to bind to target enzymes or receptors within microbial cells or cancerous tissues, leading to their therapeutic effects .

Agricultural Applications

Corrosion Inhibition

Recent studies have explored the use of triazole derivatives as ecological corrosion inhibitors for mild steel in acidic environments. The compound has been tested for its effectiveness in reducing corrosion rates significantly, showcasing a protective layer that prevents metal degradation . This application is particularly relevant in agricultural settings where metal structures are exposed to corrosive agents.

Pesticidal Properties

Triazole compounds are also being investigated for their pesticidal properties. They can act as fungicides or herbicides due to their ability to disrupt fungal cell wall synthesis or inhibit plant growth regulators in weeds. This makes them valuable in crop protection strategies against fungal diseases and invasive plant species .

Material Science

Synthesis of Functional Materials

The unique properties of (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid facilitate its use in synthesizing functional materials with specific characteristics. For instance, it can be employed in the development of polymers with enhanced thermal stability or as a precursor for creating nanomaterials used in electronics and photonics .

Crystal Structure Analysis

Studies involving the crystal structure of this compound reveal insights into its molecular interactions and stability. X-ray crystallography has been utilized to understand the tautomeric forms and hydrogen bonding patterns within the triazole ring system, which are crucial for predicting its behavior in various applications .

Summary Table of Applications

Field Application Description
Medicinal ChemistryAntimicrobial ActivityEffective against various pathogens; potential anticancer properties
Mechanism of ActionInterference with nucleic acid synthesis; disruption of cellular metabolism
Agricultural ScienceCorrosion InhibitionReduces corrosion rates on mild steel; protective layer formation
Pesticidal PropertiesActs as fungicides/herbicides disrupting fungal growth or inhibiting weed growth
Material ScienceSynthesis of Functional MaterialsUsed in creating polymers with specific characteristics
Crystal Structure AnalysisInsights into molecular interactions and stability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique properties arise from its triazole ring, propenoic acid chain, and nitrate counterion. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Counterion Key Properties
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid C₅H₇N₅O₅ 217.14 Amino-triazole, conjugated propenoic acid, (E)-configuration Nitrate (NO₃⁻) High crystallinity, polar solubility, strong hydrogen-bonding capacity
(E)-3-(1H-1,2,4-triazol-5-yl)prop-2-enoic acid;hydrochloride C₅H₆ClN₃O₂ 199.58 Triazole (no amino group), conjugated propenoic acid Chloride (Cl⁻) Lower hydrogen-bonding capacity, higher solubility in acidic media
5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate C₆H₁₂N₁₀O₆ 320.22 Two amino-triazole rings linked by ethane, dinitrate Nitrate (NO₃⁻) High thermal stability, potential as a ligand or energetic material
(2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid C₆H₆N₂O₂ 138.13 Imidazole ring (non-triazole), (Z)-configuration propenoic acid None Weaker acidity, different coordination behavior due to imidazole ring
3-(3-Amino-1H-1,2,4-triazol-5-yl)propanoic acid C₅H₈N₄O₂ 156.15 Amino-triazole, saturated propanoic acid chain (no double bond) None Reduced conjugation, lower acidity compared to propenoic acid derivatives

Key Comparative Insights

  • Amino-Triazole vs. Non-Amino Derivatives: The presence of the amino group in the triazole ring (as in the target compound and the ethane-linked dimer ) enhances hydrogen-bonding interactions, improving crystallinity and stability . Non-amino analogs (e.g., the hydrochloride derivative ) exhibit weaker intermolecular interactions.
  • Counterion Effects : The nitrate counterion in the target compound increases solubility in polar solvents compared to the hydrochloride salt , which may favor applications in aqueous systems. The dinitrate derivative shows enhanced thermal stability due to dual nitrate groups.
  • Backbone Conjugation: The conjugated propenoic acid chain in the target compound (vs. the saturated propanoic acid in ) increases acidity (pKa ~2–3) and reactivity, making it suitable for electrophilic reactions.
  • Heterocycle Substitution : Replacing the triazole with an imidazole ring (as in ) alters electronic properties, reducing coordination strength with metal ions but improving π-π stacking in supramolecular assemblies.

Q & A

Q. What are the optimal synthetic routes for (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid?

The compound can be synthesized via microwave-assisted cyclization or condensation reactions, leveraging methodologies from analogous triazole derivatives. For example, microwave irradiation enhances reaction efficiency and selectivity in forming the 1,2,4-triazole core . Continuous-flow synthesis under controlled temperature and pressure may also improve yield and scalability, as demonstrated for structurally related triazole-acetic acids . Key steps include:

  • Step 1 : Formation of the triazole ring via cyclization of thiosemicarbazides or hydrazine derivatives.
  • Step 2 : Conjugation with propenoic acid via Knoevenagel condensation or similar α,β-unsaturated acid coupling.

Q. How can the structure of this compound be validated experimentally?

X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for confirming stereochemistry and hydrogen-bonding networks . Complementary techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify the (E)-configuration of the propenoic acid moiety and triazole substitution pattern.
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the carboxylic acid group, while bands near 3300 cm1^{-1} indicate amine functionality .

Q. What are the safety considerations when handling nitric acid in its synthesis?

Nitric acid is corrosive and a strong oxidizer. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of NOx_x byproducts.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles.
  • Neutralization Protocols : Immediate treatment of spills with sodium bicarbonate or calcium carbonate .

Q. How can researchers assess the biological activity of this compound?

Preliminary screens should focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, referencing methods for triazole derivatives .
  • Enzyme Inhibition : Assays targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase, given the structural similarity to bioactive triazoles .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of nitric acid in the synthesis?

Nitric acid may act as a nitrating agent, catalyst, or proton donor. Isotopic labeling (15N^{15}N-HNO3_3) combined with kinetic studies can track nitrogen incorporation into the triazole ring. Computational modeling (DFT) may identify transition states and intermediates .

Q. What strategies resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or hydrogen-bonding networks require:

  • Multi-software validation : Cross-checking with SHELXS (for solution) and SHELXL (for refinement) .
  • Temperature-dependent studies : Low-temperature crystallography reduces thermal motion artifacts.

Q. How can tandem reactions improve the sustainability of its synthesis?

Tandem reactions combining triazole formation and propenoic acid conjugation in one pot reduce solvent use and purification steps. For example:

  • Microwave-assisted tandem cyclization-condensation (e.g., hydrazine + β-ketoester → triazole → Knoevenagel reaction) .
  • Catalytic systems : Heterogeneous catalysts (e.g., zeolites) for acid-free conditions .

Q. What computational tools predict the compound’s reactivity or pharmacokinetics?

  • Molecular docking : To screen for binding affinity with target proteins (e.g., COX-2) using AutoDock Vina.
  • ADMET prediction : Software like SwissADME estimates solubility, permeability, and toxicity .

Q. How can structural analogs guide structure-activity relationship (SAR) studies?

Compare derivatives with modifications to:

  • Triazole substituents : 3-Amino vs. 3-nitro groups (see 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one in ).
  • Propenoic acid configuration : (E) vs. (Z) isomers (refer to cinnamic acid analogs in ).

Q. What advanced characterization techniques address stability issues in storage?

  • Accelerated stability studies : Expose the compound to heat/humidity (40°C/75% RH) and monitor degradation via HPLC .
  • Solid-state NMR : Detects amorphous vs. crystalline phase changes affecting shelf life.

Methodological Resources

  • Crystallography : SHELX suite , ORTEP-3 .
  • Synthesis : Microwave reactors , continuous-flow systems .
  • Safety : OSHA guidelines for nitric acid handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Reactant of Route 2
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid

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